![molecular formula C39H27N3O6S B607470 Fluorescein-DBCO CAS No. 2054339-00-1](/img/structure/B607470.png)
Fluorescein-DBCO
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Overview
Description
Fluorescein-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
Fluorescein-DBCO is used in the synthesis of antibody-drug conjugates (ADCs). The DBCO group in Fluorescein-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis
Fluorescein-DBCO is a fluorescein dye derivative containing a DBCO group . The molecular formula of Fluorescein-DBCO is C39H27N3O6S .Chemical Reactions Analysis
Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a strain-promoted alkyne-azide cycloaddition (SPAAC) .Physical And Chemical Properties Analysis
Fluorescein-DBCO has a molecular weight of 665.720 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is a click chemistry reagent .Scientific Research Applications
In Vitro Cellular Target Protein Labeling
Fluorescein-DBCO enables the specific labeling of cellular target proteins in vitro. This application is crucial for studying drug target engagement with drug surrogates in live cells . By facilitating the visualization of protein locations and movements within cells, researchers can gain insights into cellular processes and protein interactions.
In Vivo Molecular Imaging
The use of Fluorescein-DBCO in in vivo molecular imaging allows for efficient and effective visualization of biological processes within living organisms . This application is particularly important for diagnostic purposes and therapeutic monitoring, as it enables the tracking of molecular changes in real-time.
Ex Vivo Tissue Analysis
Ex vivo tissue analysis with Fluorescein-DBCO can be employed to develop molecular tools that aid in understanding tissue development, disease diagnosis, and therapeutic monitoring . This application is significant for translational research that bridges in vitro studies and clinical applications.
Fluorescent Labeling of Biomolecules
Fluorescein-DBCO is used for the fluorescent labeling of azide-tagged biomolecules via strain-promoted alkyne-azide click chemistry (SPAAC) . This application is essential for the visualization and tracking of biomolecules in various research settings, from basic science to applied biomedical research.
Development of New Fluorescent Probes
Researchers utilize Fluorescein-DBCO in the development of new fluorescent probes to study the structure and photophysical properties of fluorescent molecules . These probes are then applied in molecular imaging, molecular diagnosis, and chemical biology, expanding the understanding of these fields.
Drug Delivery Systems
Fluorescein-DBCO can be incorporated into drug delivery systems to facilitate the targeted delivery of therapeutics . By attaching to drugs or drug carriers, Fluorescein-DBCO allows for the visualization of drug distribution and release, enhancing the precision of treatment strategies.
Mechanism of Action
Target of Action
Fluorescein-DBCO is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of Fluorescein-DBCO are azide-tagged biomolecules . The DBCO group in Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .
Mode of Action
Fluorescein-DBCO operates through a copper-free click chemistry mechanism . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by Fluorescein-DBCO is the formation of antibody-drug conjugates (ADCs) . The DBCO group in Fluorescein-DBCO reacts with azide groups in biomolecules, leading to the formation of ADCs via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .
Pharmacokinetics
It is known that the compound is used in vitro for the labeling of cellular target proteins and studying drug-target engagement with drug surrogates in live cells .
Result of Action
The result of Fluorescein-DBCO’s action is the formation of a stable triazole linkage between the DBCO group in Fluorescein-DBCO and azide-bearing biomolecules . This enables the synthesis of ADCs and allows for specific labeling of cellular target proteins .
Action Environment
The action of Fluorescein-DBCO is influenced by the presence of azide-bearing biomolecules, which are necessary for the SPAAC reaction . The reaction occurs under aqueous conditions without the need for a copper catalyst
Safety and Hazards
When handling Fluorescein-DBCO, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
properties
IUPAC Name |
1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDVMJBPDYXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-DBCO |
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